N-[(2,4-diaminoquinazolin-6-yl)methyl]-N-(3,4-dichlorophenyl)acetamide
Description
N-[(2,4-Diaminoquinazolin-6-yl)methyl]-N-(3,4-dichlorophenyl)acetamide is a synthetic acetamide derivative featuring a 3,4-dichlorophenyl group and a 2,4-diaminoquinazolin-6-ylmethyl substituent.
Properties
CAS No. |
52128-26-4 |
|---|---|
Molecular Formula |
C17H15Cl2N5O |
Molecular Weight |
376.2 g/mol |
IUPAC Name |
N-[(2,4-diaminoquinazolin-6-yl)methyl]-N-(3,4-dichlorophenyl)acetamide |
InChI |
InChI=1S/C17H15Cl2N5O/c1-9(25)24(11-3-4-13(18)14(19)7-11)8-10-2-5-15-12(6-10)16(20)23-17(21)22-15/h2-7H,8H2,1H3,(H4,20,21,22,23) |
InChI Key |
CKGFOBQEXOTVSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CC1=CC2=C(C=C1)N=C(N=C2N)N)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of N-[(2,4-diaminoquinazolin-6-yl)methyl]-N-(3,4-dichlorophenyl)acetamide involves two key components:
- Construction or procurement of the 2,4-diaminoquinazoline core.
- Coupling of this core via a methylene linker to the N-(3,4-dichlorophenyl)acetamide moiety.
The synthetic approach typically follows these stages:
- Preparation of the quinazoline core with appropriate amino substitutions.
- Introduction of the methylene linker at the 6-position of the quinazoline ring.
- Formation of the acetamide group bearing the 3,4-dichlorophenyl substituent.
- Final coupling to yield the target compound.
Preparation of the 2,4-Diaminoquinazoline Core
The quinazoline nucleus is a bicyclic system consisting of fused benzene and pyrimidine rings. The 2,4-diamino substitution pattern is critical for biological activity and is commonly introduced via nucleophilic aromatic substitution or amination reactions on quinazoline intermediates.
Key methods to prepare 2,4-diaminoquinazoline derivatives include:
Nucleophilic substitution on 2,4-dichloroquinazoline: Starting from 2,4-dichloroquinazoline, selective displacement of chlorine atoms by ammonia or amines introduces amino groups at positions 2 and 4. This method is widely documented for synthesizing diaminoquinazolines with high yields and selectivity.
Cyclization of anthranilic acid derivatives: Anthranilic acid or its substituted derivatives can be cyclized with formamide or related reagents under heat to form quinazolin-4(3H)-ones, which can be further functionalized to introduce amino groups at positions 2 and 4.
From isatoic anhydride and amines: Reaction of isatoic anhydride with ammonia or amines under reflux conditions can yield 3,4-dihydro-4-oxoquinazolines, which serve as precursors for further amination to obtain diaminoquinazolines.
Preparation of N-(3,4-dichlorophenyl)acetamide Moiety
The acetamide bearing the 3,4-dichlorophenyl group is a well-known compound and can be synthesized or sourced commercially.
Synthesis of N-(3,4-dichlorophenyl)acetamide: This is typically prepared by acetylation of 3,4-dichloroaniline with acetic anhydride or acetyl chloride in the presence of a base or acid catalyst.
Physical properties: N-(3,4-dichlorophenyl)acetamide has a melting point around 147 °C and is soluble in acetic acid and ethanol, facilitating its use in coupling reactions.
Coupling to Form this compound
The final step involves coupling the methylene-linked quinazoline intermediate with the N-(3,4-dichlorophenyl)acetamide moiety, often via amide bond formation or nucleophilic substitution.
Microwave-assisted amination: According to a procedure analogous to the synthesis of related quinazoline derivatives, the intermediate 2-chloroquinazoline derivative bearing the methylene linker is reacted with 3,4-dichloroaniline or its acetamide derivative under microwave irradiation in isopropanol at elevated temperature (e.g., 120 °C for 15 minutes) to afford the coupled product in good yield.
Workup and purification: The reaction mixture is partitioned between ethyl acetate and aqueous sodium bicarbonate, followed by washing with brine, drying over magnesium sulfate, and concentration. Purification is typically achieved by column chromatography using dichloromethane/methanol gradients to isolate the pure compound.
Data Table: Summary of Key Synthetic Steps and Conditions
Analytical and Characterization Data
Nuclear Magnetic Resonance (NMR): Proton NMR spectra typically show signals corresponding to quinazoline protons, methylene linker (around 4.7 ppm, doublet), aromatic protons of the 3,4-dichlorophenyl ring, and amide protons.
Mass Spectrometry (MS): Molecular ion peaks consistent with the expected molecular weight of the target compound, confirming successful synthesis.
Melting Point: Consistent with literature values for related quinazoline acetamide derivatives, aiding purity assessment.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-diaminoquinazolin-6-yl)methyl]-N-(3,4-dichlorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents on the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
N-[(2,4-diaminoquinazolin-6-yl)methyl]-N-(3,4-dichlorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the context of cancer research.
Mechanism of Action
The mechanism of action of N-[(2,4-diaminoquinazolin-6-yl)methyl]-N-(3,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis in cancer cells . The compound may also interfere with signaling pathways that are crucial for tumor growth and metastasis.
Comparison with Similar Compounds
Structural Analogues of Dichlorophenyl Acetamides
The compound shares structural motifs with several opioid receptor ligands and synthetic intermediates. Key comparisons include:
U-47700 (2-(3,4-Dichlorophenyl)-N-[2-(dimethylamino)cyclohexyl]-N-methylacetamide)
- Structure: Retains the 3,4-dichlorophenyl-acetamide core but substitutes the quinazoline group with a dimethylamino-cyclohexyl moiety.
- Activity : Binds to μ-opioid receptors (MOR) with a Ki value 7.5 times more potent than morphine .
- Key Difference : The quinazoline group in the target compound may shift activity away from opioid receptors toward other targets (e.g., kinases or folate pathways) due to altered hydrogen-bonding capacity .
N-[(3,4-Dichlorophenyl)methyl]-N-[4-(3-pyridyl)phenyl]acetamide Derivatives
- Structure : Features a benzotriazol-1-yl group instead of the quinazoline system ().
- Synthesis : Prepared via 1,3-dipolar cycloaddition, contrasting with the reductive amination or nucleophilic substitution likely used for the quinazoline derivative .
- Purity : >95% by LCMS/HRMS, comparable to standards for pharmaceutical intermediates .
N-(3,4-Dichlorophenyl)acetamide
- Structure : Simplest analog lacking the quinazoline-methyl group.
- Role : A precursor in synthesis; its commercial availability (e.g., Amadis Chemical) underscores the relevance of dichlorophenyl-acetamides in medicinal chemistry .
Pharmacological and Physicochemical Properties
*LogP estimated using fragment-based methods.
- Receptor Specificity : The quinazoline group likely reduces opioid receptor affinity compared to U-47700 but may enhance selectivity for enzymes (e.g., dihydrofolate reductase) due to its planar, hydrogen-bond-rich structure .
- Solubility : The target compound’s higher polarity (lower LogP vs. U-47700) may improve aqueous solubility, facilitating in vitro assays .
Biological Activity
N-[(2,4-diaminoquinazolin-6-yl)methyl]-N-(3,4-dichlorophenyl)acetamide is a compound of interest due to its potential therapeutic applications, particularly in cancer treatment. This article explores its biological activity, including its mechanism of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C17H15Cl2N5O
- CAS Number : 52128-26-4
- Molecular Weight : 372.23 g/mol
The compound features a quinazoline core substituted with a dichlorophenyl group and an acetamide moiety, which may contribute to its biological activity.
The biological activity of this compound primarily revolves around its ability to inhibit specific enzymes involved in cell proliferation and survival pathways.
- Inhibition of Kinases : The compound has shown potential as a kinase inhibitor, which is crucial for disrupting signaling pathways that lead to tumor growth.
- Induction of Apoptosis : It may promote apoptosis in cancer cells by activating caspase pathways, as evidenced by studies demonstrating increased caspase-3 activity in treated cell lines.
Biological Activity Data
The following table summarizes the biological activity findings from various studies:
Case Study 1: Anticancer Efficacy
In a study assessing the anticancer properties of this compound, researchers treated A549 lung cancer cells with varying concentrations. The results indicated a dose-dependent decrease in cell viability and an increase in apoptotic markers such as cleaved PARP and activated caspase-3.
Case Study 2: In Vivo Studies
Further investigations involved in vivo models where the compound was administered to mice with xenograft tumors. The treatment resulted in significant tumor regression compared to control groups, supporting its potential as an effective anticancer agent.
Q & A
Basic: What are the established synthetic routes for N-[(2,4-diaminoquinazolin-6-yl)methyl]-N-(3,4-dichlorophenyl)acetamide, and what are the critical reaction parameters?
Answer:
The compound is synthesized via multi-step reactions, often starting with the preparation of quinazoline intermediates. A common approach involves:
Quinazoline Core Formation : Methyl 2-isothiocyanatobenzoate reacts with glycine to yield 2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid, followed by oxidation with hydrogen peroxide to form 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid .
Acetamide Coupling : The quinazoline intermediate reacts with N,N′-carbonyldiimidazole and 2-chloro-N-[(2,4-dichlorophenyl)methyl]acetamide to form the target compound .
Critical Parameters :
- Oxidation Efficiency : Hydrogen peroxide concentration and reaction time influence thione-to-dione conversion .
- Coupling Agents : N,N′-Carbonyldiimidazole ensures high-yield amide bond formation without racemization .
Basic: How is the structural integrity of this compound validated in experimental settings?
Answer:
Structural validation employs:
- X-ray Crystallography : Resolves conformational differences in asymmetric units, such as dihedral angles between dichlorophenyl and quinazoline rings (e.g., 54.8° to 77.5°) .
- NMR Spectroscopy : Confirms substituent positions (e.g., dichlorophenyl methyl protons at δ 4.8–5.2 ppm) .
- Elemental Analysis : Validates purity (e.g., C, H, N within ±0.3% of theoretical values) .
Basic: What preliminary biological assays are recommended to evaluate its pharmacological potential?
Answer:
Initial screening includes:
- Anticonvulsant Models : Pentylenetetrazole (PTZ)-induced seizures in mice to assess GABAergic activity (e.g., ED₅₀ calculations) .
- Enzyme Inhibition Assays : Test affinity for kinases or proteases via fluorescence polarization or calorimetry .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Answer:
- Substituent Variation : Replace dichlorophenyl with fluorophenyl or methoxyphenyl groups to modulate lipophilicity and target binding .
- Quinazoline Modifications : Introduce electron-withdrawing groups (e.g., nitro) at the 2-position to enhance π-stacking with enzymes .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with GABA_A receptor subunits .
Advanced: How should contradictory conformational data from crystallography be resolved?
Answer:
- Dynamic NMR : Analyze solution-phase conformers to compare with solid-state crystallographic data .
- Molecular Dynamics Simulations : Assess energy landscapes of observed conformers (e.g., 54.8° vs. 77.5° dihedral angles) to identify dominant states .
Advanced: What computational strategies are effective for predicting its pharmacokinetic properties?
Answer:
- ADMET Prediction : Use SwissADME to estimate LogP (lipophilicity), blood-brain barrier permeability, and CYP450 interactions .
- QSAR Modeling : Corrogate substituent electronegativity with anticonvulsant efficacy (e.g., halogen vs. methoxy groups) .
Advanced: How can reaction purity be maximized during large-scale synthesis?
Answer:
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization in dichloromethane .
- Byproduct Mitigation : Optimize stoichiometry of coupling agents (e.g., 1.2 equivalents of N,N′-carbonyldiimidazole) .
Advanced: What mechanistic insights exist regarding its interaction with GABAergic targets?
Answer:
- Binding Studies : Radiolabeled ligand displacement assays show competitive inhibition at GABA_A receptors (IC₅₀ ~15 µM) .
- Electrophysiology : Patch-clamp recordings reveal chloride ion flux modulation in hippocampal neurons .
Advanced: Which analytical techniques are critical for resolving synthetic intermediates?
Answer:
- HPLC-MS : Monitors reaction progress with C18 columns and ESI+ ionization .
- FT-IR Spectroscopy : Identifies amide carbonyl stretches (1650–1680 cm⁻¹) and quinazoline NH₂ bends (3350 cm⁻¹) .
Advanced: What safety protocols are recommended for handling this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
